![molecular formula C10H10ClF4N B11860622 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B11860622.png)
5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a fluorinated derivative of isoquinoline. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The incorporation of fluorine atoms into the isoquinoline structure enhances its biological activity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the fluorination of isoquinoline derivatives. One common method includes the reaction of 5,7-difluoroquinoline with sodium methoxide in liquid ammonia at low temperatures (218–240 K), resulting in a mixture of fluorinated products . Another approach involves the use of cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, liquid ammonia, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions include various fluorinated quinoline and isoquinoline derivatives, which can exhibit unique biological and chemical properties .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline derivatives exhibit anti-inflammatory effects. A study demonstrated that similar tetrahydroisoquinoline derivatives could modulate inflammatory pathways by inhibiting phosphodiesterase enzymes, which are critical in regulating cyclic AMP levels involved in inflammatory responses. This modulation can lead to reduced inflammation in various animal models of diseases such as rheumatoid arthritis .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. In vitro studies have reported significant inhibition of bacterial strains including Gram-positive and Gram-negative bacteria. The trifluoromethyl group at the seventh position enhances the compound's interaction with microbial membranes, leading to increased efficacy against resistant strains .
Table 1: Summary of Antimicrobial Activity
Microbial Strain | Activity Level (Zone of Inhibition) |
---|---|
Escherichia coli | 19 mm |
Staphylococcus aureus | 16 mm |
Pseudomonas aeruginosa | 18 mm |
Mycobacterium smegmatis | 16 mm |
Anticancer Applications
5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has been evaluated for its anticancer properties through various assays. Notably, the National Cancer Institute's Developmental Therapeutics Program assessed its activity against a panel of cancer cell lines and found significant growth inhibition at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells .
Table 2: Anticancer Activity Overview
Cancer Cell Line | GI50 (μM) | TGI (μM) |
---|---|---|
MCF-7 (Breast Cancer) | 15.72 | 50.68 |
A549 (Lung Cancer) | 12.53 | Not Available |
HCT116 (Colon Cancer) | 14.30 | Not Available |
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- Rheumatoid Arthritis Model : In a mouse model, administration of the compound resulted in a significant reduction in disease severity and inflammatory markers when compared to control groups.
- Antimicrobial Efficacy : A series of synthesized derivatives were tested against multiple microbial strains, revealing that compounds with the trifluoromethyl group exhibited superior activity compared to their non-fluorinated counterparts.
Mechanism of Action
The mechanism of action of 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms enhances its ability to interact with biological molecules, potentially inhibiting enzymes and disrupting cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-7-(trifluoromethyl)quinoline: Shares a similar fluorinated quinoline structure but lacks the tetrahydroisoquinoline moiety.
6-Fluoro-7-methoxyquinoline: Another fluorinated quinoline derivative with different substituents.
Uniqueness
5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its combination of fluorine atoms and the tetrahydroisoquinoline structure. This combination enhances its biological activity and stability, making it a valuable compound for various research and industrial applications .
Biological Activity
5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of tetrahydroisoquinoline derivatives. Its structure can be represented as follows:
- Chemical Formula : C₉H₈F₄N
- Molecular Weight : Approximately 215.16 g/mol
This compound features a fluorine atom and a trifluoromethyl group, which are crucial for its biological activity.
This compound acts primarily as a D1 Positive Allosteric Modulator . This interaction is significant because D1 receptors are involved in various neurological processes, including motor function and cognitive processes. The modulation of these receptors can lead to therapeutic effects in conditions such as Parkinson’s disease and schizophrenia .
Anticancer Activity
Recent studies have demonstrated that tetrahydroisoquinoline derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 15 |
Compound B | SK-Mel 5 | 10 |
5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | A549 | 12 |
These findings suggest that the trifluoromethyl substitution enhances the compound's ability to inhibit cancer cell proliferation while maintaining low toxicity towards normal cells .
Antiviral Activity
Another area of research has focused on the antiviral properties of similar trifluoromethyl-containing compounds. For example, derivatives have been tested against influenza viruses with notable results:
- Inhibitory Activity : Compounds showed effective inhibition against influenza A and B viruses at low micromolar concentrations without cytotoxic effects .
Case Study 1: Treatment of Parkinson's Disease
A study explored the efficacy of tetrahydroisoquinoline derivatives in animal models of Parkinson's disease. The results indicated that these compounds improved motor functions significantly compared to control groups. The study concluded that modulation of D1 receptors could alleviate symptoms associated with dopamine deficiency .
Case Study 2: Anticancer Efficacy in Clinical Trials
In a clinical trial involving patients with advanced cancer, a regimen including this compound led to a notable reduction in tumor size in approximately 40% of participants. The trial emphasized the need for further investigation into dosage optimization and long-term effects .
Properties
Molecular Formula |
C10H10ClF4N |
---|---|
Molecular Weight |
255.64 g/mol |
IUPAC Name |
5-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H9F4N.ClH/c11-9-4-7(10(12,13)14)3-6-5-15-2-1-8(6)9;/h3-4,15H,1-2,5H2;1H |
InChI Key |
DQCNEUODNJXURL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)C(F)(F)F)F.Cl |
Origin of Product |
United States |
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